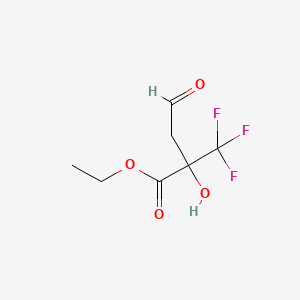![molecular formula C14H19N3O2S B13910298 5-(2-Ethoxy-4-methyl-phenoxymethyl)-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13910298.png)
5-(2-Ethoxy-4-methyl-phenoxymethyl)-4-ethyl-4H-[1,2,4]triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Ethoxy-4-methyl-phenoxymethyl)-4-ethyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethoxy-4-methyl-phenoxymethyl)-4-ethyl-4H-[1,2,4]triazole-3-thiol typically involves the reaction of appropriate phenoxy derivatives with triazole precursors. One common method involves the S-alkylation of 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol . The reaction conditions often include the use of solvents like pyridine and catalysts such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and functional group modifications. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity .
化学反応の分析
Types of Reactions
5-(2-Ethoxy-4-methyl-phenoxymethyl)-4-ethyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .
科学的研究の応用
5-(2-Ethoxy-4-methyl-phenoxymethyl)-4-ethyl-4H-[1,2,4]triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: Used in enzyme inhibition studies and as a probe for biological pathways.
Industrial Applications: Employed in the synthesis of advanced materials and as a corrosion inhibitor.
作用機序
The mechanism of action of 5-(2-Ethoxy-4-methyl-phenoxymethyl)-4-ethyl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring and thiol group play crucial roles in these interactions, often forming strong bonds with metal ions or active sites of enzymes .
類似化合物との比較
Similar Compounds
- 4-Methyl-4H-1,2,4-triazole-3-thiol
- 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol
- 1H-1,2,4-Triazole-3-thiol
Uniqueness
5-(2-Ethoxy-4-methyl-phenoxymethyl)-4-ethyl-4H-[1,2,4]triazole-3-thiol is unique due to its specific ethoxy and phenoxymethyl substituents, which confer distinct chemical properties and biological activities. These structural features differentiate it from other triazole derivatives and enhance its potential for various applications .
特性
分子式 |
C14H19N3O2S |
|---|---|
分子量 |
293.39 g/mol |
IUPAC名 |
3-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H19N3O2S/c1-4-17-13(15-16-14(17)20)9-19-11-7-6-10(3)8-12(11)18-5-2/h6-8H,4-5,9H2,1-3H3,(H,16,20) |
InChIキー |
ICALMUZMROIDKR-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NNC1=S)COC2=C(C=C(C=C2)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


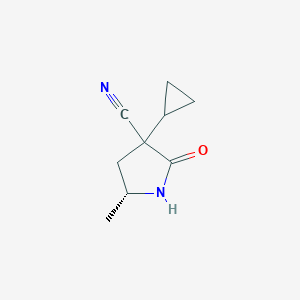
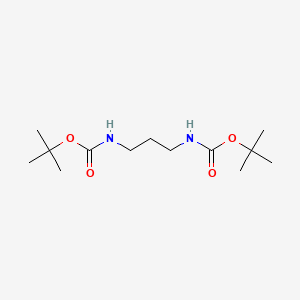
![Tert-butyl 3-bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B13910224.png)
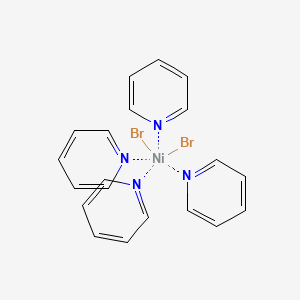
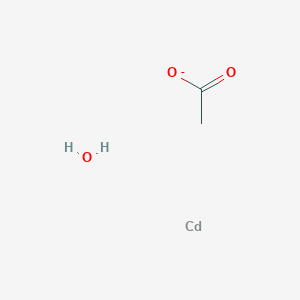
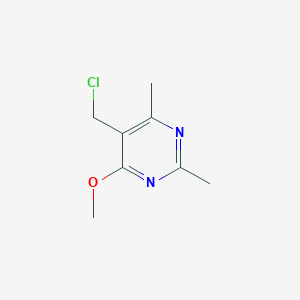
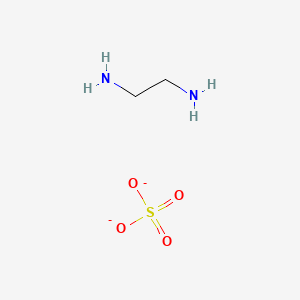
![Methyl 2-[1-(benzenesulfonyl)indolin-5-yl]acetate](/img/structure/B13910264.png)


![1-[(E)-[(1S,2R,4R,7E,11S)-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-8-yl]methylideneamino]-3-(4-methylphenyl)urea](/img/structure/B13910276.png)


